molecular formula C10H8BrN3O2 B1655680 1-Benzyl-5-bromo-4-nitro-1h-imidazole CAS No. 4059-10-3

1-Benzyl-5-bromo-4-nitro-1h-imidazole

Cat. No.: B1655680
CAS No.: 4059-10-3
M. Wt: 282.09 g/mol
InChI Key: RRHSCVBBORUEOB-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-4-nitro-1h-imidazole is a useful research compound. Its molecular formula is C10H8BrN3O2 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4059-10-3

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

1-benzyl-5-bromo-4-nitroimidazole

InChI

InChI=1S/C10H8BrN3O2/c11-9-10(14(15)16)12-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

RRHSCVBBORUEOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC(=C2Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2Br)[N+](=O)[O-]

Key on ui other cas no.

4059-10-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the product of Example 312A (2.3 g, 11.98 mmol) in anhydrous N,N-dimethylformamide (40 mL) at 25° C. was reacted with sodium bicarbonate (2.0 g, 24 mmol) and dropwise addition of benzyl bromide (1.58 mL, 13.17 mmol). The reaction was stirred for an additional 12 hours at 25° C. The reaction was concentrated under reduced pressure and the residue was partitioned between ethyl acetate and water. The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by reverse phase column chromatography on a C18 column, eluting with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (5:95 to 100) to give the title compound (1.63 g, 48%). MS (ESI+) m/z 284 (M+H)+. 1H NMR (300 MHz, DMSO-d6) δ ppm 5.38 (s, 2H), 7.24-7.42 (m, 5H), 8.28 (s, 1H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2 g
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reactant
Reaction Step One
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1.58 mL
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step One
Yield
48%

Synthesis routes and methods II

Procedure details

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